molecular formula C6H7ClN2 B1353919 2-Chloro-4,5-dimethylpyrimidine CAS No. 34916-68-2

2-Chloro-4,5-dimethylpyrimidine

Cat. No.: B1353919
CAS No.: 34916-68-2
M. Wt: 142.58 g/mol
InChI Key: DBQFXQNGQUPVER-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethylpyrimidine is an organic compound with the molecular formula C6H7ClN2 It is a derivative of pyrimidine, characterized by the presence of chlorine and two methyl groups at the 4th and 5th positions of the pyrimidine ring

Scientific Research Applications

2-Chloro-4,5-dimethylpyrimidine has several applications in scientific research:

Safety and Hazards

The safety information for 2-Chloro-4,5-dimethylpyrimidine includes several hazard statements such as H302, H315, H319, H335 indicating that it is harmful if swallowed and can cause skin and eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions of 2-Chloro-4,5-dimethylpyrimidine research could involve its potential bioactivity. For instance, 2-anilinopyrimidines, which can be synthesized from this compound, have shown potential as fungicides, pesticides, and kinase inhibitors with antiproliferative activity against cancer cell lines .

Mechanism of Action

Target of Action

2-Chloro-4,5-dimethylpyrimidine is primarily used as a chemical intermediate in the synthesis of 2-anilinopyrimidines . The primary targets of this compound are aniline derivatives, which undergo aromatic nucleophilic substitution with 2-chloro-4,6-dimethylpyrimidine .

Mode of Action

The compound interacts with its targets through a process known as aromatic nucleophilic substitution . This reaction involves the replacement of a chlorine atom in the 2-chloro-4,6-dimethylpyrimidine molecule by an aniline derivative . The substituents on the aniline derivatives have a significant impact on the course and efficiency of the reaction .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of 2-anilinopyrimidines . These compounds have been evaluated as kinase inhibitors and have shown antiproliferative activity against cancer cell lines . They also play a role in the generation of supramolecular networks for molecular recognition .

Pharmacokinetics

The compound’s molecular weight (14259 g/mol) and physical properties (melting point: 22-25°C, storage temp: RT) suggest that it may have good bioavailability .

Result of Action

The primary result of the action of this compound is the synthesis of 2-anilinopyrimidines . These compounds have potential bioactivity, including antiproliferative activity against cancer cell lines .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives has been shown to be more efficient under microwave conditions compared to conventional heating . This suggests that the compound’s action, efficacy, and stability may be influenced by the specific conditions under which the reaction takes place .

Biochemical Analysis

Biochemical Properties

2-Chloro-4,5-dimethylpyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of other bioactive compounds. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been used in the synthesis of 2-anilinopyrimidines, which are known for their biological activity, including fungicidal and pesticidal properties . The interactions of this compound with enzymes and proteins are primarily through nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound can act as kinase inhibitors, thereby affecting cell proliferation and apoptosis . These effects are crucial in the context of cancer research, where controlling cell growth and death is essential.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, the compound can inhibit kinases, which are enzymes that play a critical role in cell signaling and regulation . This inhibition can result in altered gene expression and cellular responses, making it a valuable tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. Studies have indicated that there is a threshold dosage beyond which the compound’s toxicity increases significantly . It is crucial to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other bioactive compounds. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is essential for optimizing the compound’s use in biochemical research and therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and efficacy in various biological contexts.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for its role in biochemical reactions and its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-dimethylpyrimidine typically involves the chlorination of 4,5-dimethylpyrimidine. One common method is the reaction of 4,5-dimethylpyrimidine with thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:

C6H8N2+SOCl2C6H7ClN2+SO2+HCl\text{C}_6\text{H}_8\text{N}_2 + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_7\text{ClN}_2 + \text{SO}_2 + \text{HCl} C6​H8​N2​+SOCl2​→C6​H7​ClN2​+SO2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,5-dimethylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or aniline derivatives can be used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be employed.

Major Products:

    Nucleophilic Substitution: Products include 2-amino-4,5-dimethylpyrimidine when reacted with ammonia.

    Oxidation: Products depend on the specific oxidizing agent and conditions used.

Comparison with Similar Compounds

  • 2-Chloro-4,6-dimethylpyrimidine
  • 2,4-Dichloro-5-methylpyrimidine
  • 2,4-Dichloropyrimidine

Comparison: 2-Chloro-4,5-dimethylpyrimidine is unique due to the specific positioning of its chlorine and methyl groups, which influence its reactivity and interaction with other molecules. Compared to 2-Chloro-4,6-dimethylpyrimidine, it has different steric and electronic properties, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

2-chloro-4,5-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-3-8-6(7)9-5(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQFXQNGQUPVER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503314
Record name 2-Chloro-4,5-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34916-68-2
Record name 2-Chloro-4,5-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4,5-dimethylpyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The title compound was prepared in a manner analogous to Intermediate 55, substituting 2,4-dichloro-5-methylpyrimidine for 2,4-dichloro-5-fluoropyrimidine. MS (ESI): mass calculated for C6H7ClN2, 142.03, m/z found 143.1 [M+1]+. 1H NMR (500 MHz, CDCl3): 8.32-8.25 (m, 1H), 2.52-2.46 (m, 3H), 2.28-2.22 (m, 3H).
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Synthesis routes and methods II

Procedure details

To 2-chloro-5-methylpyrimidine (EXAMPLE 144, STEP 1) (0.50 g, 0.00389 mol) in diethyl ether (12 mL) at −30° C. and under nitrogen was added dropwise 1.4M methyllithium (2.90 mL, 0.00405 mol) and the reaction allowed to stir at −30° C. for 30 min and at 0° C. for 30 min. The reaction was quenched with a solution of acetic acid (0.242 mL), water (0.039 mL, and THF (0.8 mL) and then a solution of DDQ (0.92 g, 0.00405 mol) in THF was added. The reaction was stirred 5 min at rt, recooled to 0° C. and 3N sodium hydroxide added. The reaction was allowed to stir at 0° C. for 30 min after which a thick oily precipitate formed. The organic supernatant was decanted and the residue washed with diethyl ether (2×20 mL). The organic layers were dried over sodium sulfate, filtered through a pad of silica and the silica pad washed with diethyl ether. The filtrate was concentrated in vacuo to give the title compound as an oil. M.S. (M+1): 143.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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